molecular formula C22H14N4OS B6518019 N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide CAS No. 902869-57-2

N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide

Cat. No. B6518019
CAS RN: 902869-57-2
M. Wt: 382.4 g/mol
InChI Key: OIUBWCWEHMNPLM-UHFFFAOYSA-N
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Description

“N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide” is a complex organic compound that contains a thiazolo[5,4-b]pyridine core . This core is a structural motif present in a wide range of natural products and has a wide range of medicinal and biological properties .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of hydrazonoyl halides with other organic compounds . For example, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded a series of thiazole derivatives .


Molecular Structure Analysis

The molecular structure of “N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide” can be elucidated based on elemental analysis, spectral data, and alternative synthetic routes . The compound’s structure includes aromatic rings and a thiazole core .


Chemical Reactions Analysis

Thiazole derivatives, like “N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide”, can undergo various chemical reactions. For instance, they can react with arylidenemalononitrile to yield new compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide” can be determined through various analytical techniques. For instance, its melting point can be determined, and its structure can be analyzed using IR spectroscopy and NMR .

Mechanism of Action

While the exact mechanism of action for “N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide” is not specified in the available literature, similar compounds have been found to exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K) enzymatic assay .

Future Directions

Future research on “N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide” and similar compounds could focus on further elucidating their biological activities and potential applications in medicine . For instance, the inhibitory activity of these compounds against PI3K could be further explored .

properties

IUPAC Name

N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N4OS/c27-20(18-11-10-14-5-1-2-8-17(14)25-18)24-16-7-3-6-15(13-16)21-26-19-9-4-12-23-22(19)28-21/h1-13H,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUBWCWEHMNPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=CC=CC(=C3)C4=NC5=C(S4)N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-2-carboxamide

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